Cobalt tungstate

Overview

Description

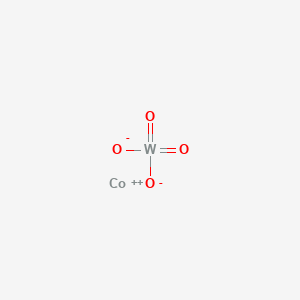

Cobalt tungstate (CoWO4) is a compound with a molecular weight of 306.77 g/mol . It is a new entrant toward borohydride oxidation reaction (BOR) and exhibits negligible H2 evolution while enabling rapid BOR . It has the advantages of narrow particle size distribution, high chemical stability, and excellent phase composition .

Synthesis Analysis

Cobalt tungstate nanoparticles have been successfully synthesized via the co-precipitation method process by using cobalt (II) nitrate hexahydrate and Na2WO4⋅2H2O . Capping agents such as valine, glycine, and alanine are frequently used in colloidal synthesis to inhibit nanoparticle overgrowth and aggregation .

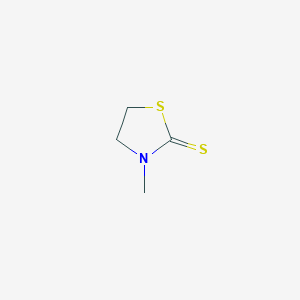

Molecular Structure Analysis

The morphology and particle size of products were investigated by SEM images, XRD patterns, UV–Vis and EDS spectroscopy .

Chemical Reactions Analysis

Cobalt tungstate nanoparticles indicated a paramagnetic behavior at room temperature . The photocatalytic characteristics of as-obtained nanocrystalline cobalt tungstate were also examined by degradation of methyl orange (MeO) dye as water contaminant .

Physical And Chemical Properties Analysis

Cobalt tungstate has a molecular weight of 306.77 g/mol and a topological polar surface area of 80.3 Ų . It has a complexity of 62.2 and is composed of 6 heavy atoms . It does not have any hydrogen bond donors but has 4 hydrogen bond acceptors .

Scientific Research Applications

Catalyst for Carbon Nanotube Growth

Cobalt tungstate can be used as a catalyst precursor for the selective growth of single-walled carbon nanotubes. This application leverages the material’s catalytic properties to facilitate the production of carbon nanotubes, which have numerous uses in electronics, nanotechnology, and materials science .

Electrochemical Applications

Nickel and cobalt-based tungstate nanocomposites have shown promise as non-precious group metal electrocatalysts. These materials can enhance the efficiency of direct methanol fuel cells (DMFC), offering a cost-effective alternative to precious metal catalysts .

Nanoparticle Synthesis

Cobalt tungstate nanoparticles can be synthesized via co-precipitation methods. These nanoparticles have potential applications in various fields due to their unique properties such as size, shape, and surface characteristics .

Biomedical Applications

The nano size and developed surface area of cobalt nanoparticles, including cobalt tungstate, open up a wide range of applications in biomedicine. These could include drug delivery systems, diagnostic tools, and as contrast agents in medical imaging .

Nanocomposite Synthesis

Cobalt tungstate nanostructures can be combined with other materials like calcium carbonate to form nanocomposites. These composites can have tailored properties for specific applications, influenced by factors like morphology and particle size .

Safety and Hazards

Cobalt tungstate should be handled with care. It is advised to avoid contact with skin and eyes, and formation of dust and aerosols . If inhaled, it is recommended to supply fresh air and consult a doctor in case of complaints . In case of eye contact, rinse opened eye for several minutes under running water .

Mechanism of Action

Target of Action

Cobalt tungstate (CoWO4) primarily targets the growth of single-walled carbon nanotubes (SWCNTs) and acts as a catalyst in this process . It is also used as a catalyst in the methanol oxidation reaction (MOR) in direct methanol fuel cells (DMFCs) .

Mode of Action

Cobalt tungstate interacts with its targets by facilitating the formation of uniform nanoparticles. It is used as a catalyst precursor for the selective growth of SWCNTs . In DMFCs, cobalt tungstate participates in the methanol oxidation reaction, where methanol is oxidized over the surface of an electrocatalyst .

Biochemical Pathways

Cobalt tungstate plays a significant role in the photocatalytic degradation of organic compounds . It is involved in the photocatalysis process, which is closely related to surface area, morphology, crystal structure, and electronic structure . Cobalt tungstate also contributes to the energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) .

Pharmacokinetics

It’s known that cobalt tungstate nanoparticles can be synthesized via a co-precipitation method, which involves the direct addition of cobalt ion solution to the solution of tungstate reagent .

Result of Action

The action of cobalt tungstate results in the controlled growth of SWCNTs . It also enhances the efficiency of DMFCs by participating in the methanol oxidation reaction . In the field of photocatalysis, cobalt tungstate contributes to the degradation of organic compounds .

Action Environment

The action, efficacy, and stability of cobalt tungstate can be influenced by various environmental factors. For instance, the synthesis of cobalt tungstate nanoparticles can be affected by reagents concentrations (i.e., cobalt and tungstate ions), flow rate of cobalt feeding, and temperature of the reactor . Additionally, the photocatalytic activity of cobalt tungstate is closely related to surface area, morphology, crystal structure, and electronic structure .

properties

IUPAC Name |

cobalt(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNIPFWTZXANST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

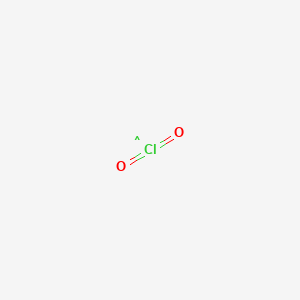

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881411 | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt tungstate | |

CAS RN |

10101-58-3 | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt tungsten oxide (CoWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of cobalt tungstate?

A1: Cobalt tungstate has the molecular formula CoWO4. Its molecular weight is 306.87 g/mol. [, , ]

Q2: What crystal structure does cobalt tungstate typically adopt?

A2: Cobalt tungstate usually crystallizes in a monoclinic wolframite structure. [, , ]

Q3: What spectroscopic techniques are used to characterize cobalt tungstate?

A3: Common techniques include X-ray diffraction (XRD) for crystal structure, Raman spectroscopy for bond identification (Co-O and W-O), and UV-Vis spectroscopy for optical properties and band gap analysis. [, , ] Additionally, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can reveal detailed local atomic structure and lattice dynamics. []

Q4: How does the heat treatment environment impact the properties of cobalt tungstate coatings?

A4: Heat treatment in an air environment can lead to the formation of oxide phases like tungsten trioxide (WO3) and cobalt tungstate, while treatment in an argon environment avoids oxide formation. This difference in oxidation behavior significantly influences the coating's hardness, with the argon-treated coatings exhibiting superior hardness. []

Q5: Is cobalt tungstate stable in different pH conditions?

A5: Cobalt tungstate exhibits limited stability in acidic or alkaline solutions, particularly under specific conditions. Acids or alkalis can decompose cobalt tungstate, enabling the separation of tungsten and cobalt. []

Q6: What are the notable catalytic applications of cobalt tungstate?

A6: Cobalt tungstate is recognized as a promising catalyst for various applications, including:

- Oxygen evolution reaction (OER): It serves as an electrocatalyst for water oxidation, with its amorphous form exhibiting superior activity compared to the crystalline form. [, , ]

- Photocatalysis: It demonstrates photocatalytic activity in degrading organic pollutants like methylene blue and rose bengal dyes under visible light. [, , ]

- Hydrogen evolution reaction (HER): It can act as a bifunctional electrocatalyst for both oxygen and hydrogen evolution reactions, contributing to efficient overall water splitting. []

Q7: How does the morphology of cobalt tungstate influence its catalytic activity?

A7: The morphology of cobalt tungstate plays a crucial role in its catalytic performance. For instance, urchin-shaped cobalt tungstate nanoparticles exhibit impressive activity in borohydride oxidation reaction (BOR), outperforming other morphological variants. []

Q8: What is the proposed mechanism for the enhanced catalytic activity in amorphous cobalt tungstate compared to its crystalline form?

A8: The enhanced activity of amorphous cobalt tungstate for OER is attributed to the cooperative interaction of adsorbates on neighboring cobalt sites, similar to the behavior observed in cobalt phosphate (Co-Pi) catalytic films. In contrast, the crystalline structure of CoWO4 has a larger interatomic spacing between cobalt atoms, hindering adsorbate interaction and resulting in a different, less efficient oxygen evolution mechanism. []

Q9: How are computational methods used to study cobalt tungstate?

A9: Density functional theory (DFT) calculations are employed to investigate aspects like the stability of different surface planes in crystalline cobalt tungstate and to understand its interaction with adsorbates during catalytic reactions. These calculations provide insights into the electronic structure and surface properties, helping to explain the observed catalytic behavior. [, ]

Q10: How does doping affect the properties of cobalt tungstate?

A10: Doping cobalt tungstate with elements like iron and manganese can significantly alter its properties:* Optical Band Gap: Doping can narrow the band gap, enhancing visible light absorption and potentially improving photocatalytic activity. [, ]* Electrocatalytic Activity: Codoping with iron and manganese has been shown to lower the overpotential for the oxygen evolution reaction, improving electrocatalytic efficiency. []

Q11: Does the size of cobalt tungstate particles affect its properties?

A11: Yes, particle size significantly influences the properties of cobalt tungstate. For instance, nanocrystalline cobalt tungstate exhibits a lower Néel temperature (TN) compared to bulk materials, suggesting a size-dependent modification of magnetic properties. []

Q12: How is the stability of cobalt tungstate nanoparticles enhanced for applications like supercapacitors?

A12: Anchoring cobalt tungstate nanoparticles onto supporting materials like reduced graphene oxide (rGO) can significantly enhance their stability and improve their performance in energy storage devices like supercapacitors. This anchoring prevents aggregation and provides a robust framework for charge transfer. [, ]

Q13: How is cobalt tungstate utilized in sensor applications?

A13: Cobalt tungstate can be employed as a sensing electrode material in mixed-potential type sensors for hydrogen detection at elevated temperatures. Its sensitivity to hydrogen concentration and selectivity against interferents like CO, C3H8, and NO2 make it suitable for this application. []

Q14: What are the potential applications of cobalt tungstate in biomedical fields?

A14: While not directly addressed in these papers, the use of cobalt tungstate nanoparticles in conjunction with photosensitizers, such as zinc(II) phthalocyanines, shows promise in photodynamic antimicrobial chemotherapy (PACT) against drug-resistant bacteria. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.